An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-
An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-
Disclaimer: Publicly available experimental data for 4-Pentynamide, N-(2-aminoethyl)- (CAS 1099604-73-5) is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and quantitative data presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.
Chemical Properties and Data
4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule containing a terminal alkyne, a secondary amide, and a primary amine. These functional groups dictate its chemical reactivity and potential biological applications. The terminal alkyne can participate in click chemistry reactions, while the amino and amide groups provide sites for hydrogen bonding and potential coordination with biological targets.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)-. These values are estimations based on its chemical structure and should be confirmed through experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-90 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in water, methanol, and DMSO |
| pKa (amino group) | ~9.5 |
| pKa (alkyne C-H) | ~25 |
Spectroscopic Data (Hypothetical)
The following table outlines the expected spectroscopic characteristics for 4-Pentynamide, N-(2-aminoethyl)-.
| Spectroscopic Method | Expected Key Features |
| ¹H NMR | Signals corresponding to the ethynyl proton, methylene groups adjacent to the amine and amide, and the amide N-H proton. |
| ¹³C NMR | Resonances for the alkyne carbons, carbonyl carbon, and methylene carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch (amine and amide), C≡C-H stretch, C=O stretch (amide), and C≡C stretch. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 141.10. |
Experimental Protocols
Due to the absence of published synthesis procedures, a plausible method for the preparation of 4-Pentynamide, N-(2-aminoethyl)- is proposed below. This protocol is based on standard amide coupling reactions.
Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Objective: To synthesize 4-Pentynamide, N-(2-aminoethyl)- via amide coupling of 4-pentynoic acid and ethylenediamine.
Materials:
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4-Pentynoic acid
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Ethylenediamine
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate/methanol solvent system
Procedure:
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
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Amide Coupling: In a separate flask, dissolve an excess of ethylenediamine (3.0 eq) in DCM.
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Slowly add the activated carboxylic acid solution from step 2 to the ethylenediamine solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Filter the reaction mixture to remove the DCU precipitate.
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Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford the pure 4-Pentynamide, N-(2-aminoethyl)-.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Reactivity and Stability
The chemical reactivity of 4-Pentynamide, N-(2-aminoethyl)- is governed by its three functional groups:
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Terminal Alkyne: This group is susceptible to addition reactions and can be deprotonated with a strong base to form an acetylide. It is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
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Primary Amine: The amino group is basic and nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.
The compound should be stored in a cool, dry place away from strong oxidizing agents and acids to prevent degradation.
Potential Biological Activity and Signaling Pathways
While the biological activity of 4-Pentynamide, N-(2-aminoethyl)- has not been reported, its structural motifs are present in molecules with known biological functions. The presence of the aminoethyl and pentynamide moieties suggests potential interactions with various biological targets.
For instance, many enzyme inhibitors and receptor ligands possess amide functionalities and flexible alkyl chains. The terminal alkyne could be utilized for covalent modification of a target protein, or for attaching probes for biochemical assays.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible, yet hypothetical, biological role for this compound could be as an inhibitor of a protein kinase. The aminoethyl group could form a key hydrogen bond interaction with a residue in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The pentynamide portion could occupy a hydrophobic pocket, and the terminal alkyne could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.
Visualizations
Experimental Workflow
Caption: Synthetic and characterization workflow for 4-Pentynamide, N-(2-aminoethyl)-.
Hypothetical Signaling Pathway: Kinase Inhibition
